5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with:
- A 5-amino group at position 4 of the triazole ring.
- A [(4-ethylphenyl)carbamoyl]methyl moiety at position 1, providing hydrophobic and hydrogen-bonding capabilities.
- An N-[(thiophen-2-yl)methyl]carboxamide group at position 4, introducing aromatic and heterocyclic diversity.
This compound is part of a broader class of triazole carboxamides studied for their biological activities, including modulation of bacterial SOS response (via LexA inhibition) and metabolic pathways such as glucose and lipid regulation . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling reactions .
Properties
IUPAC Name |
5-amino-1-[2-(4-ethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-2-12-5-7-13(8-6-12)21-15(25)11-24-17(19)16(22-23-24)18(26)20-10-14-4-3-9-27-14/h3-9H,2,10-11,19H2,1H3,(H,20,26)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCWDIMSMDKOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. One common method involves the reaction of 4-ethylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with thien-2-ylmethylamine and sodium azide to form the triazole ring. The final product is obtained through purification and crystallization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target, inhibiting its activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole carboxamides exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison of Triazole Carboxamides
Key Findings
Heterocyclic Moieties: The thiophen-2-ylmethyl group (shared with 6y and 21) contributes to π-π stacking interactions in target binding, as seen in MIF inhibition (IC₅₀ = 1.2 µM) . Halogenation: Bromine in 3r increases metabolic stability but introduces cytotoxicity, whereas chlorine in 21 enhances antimicrobial potency .
Synthetic Accessibility :
- The target compound’s synthesis aligns with General Procedure B (), involving carboxamide coupling after triazole formation. In contrast, 6y uses General Procedure D , emphasizing aryl carbamoyl modifications .
Mechanistic Insights: The 5-amino-1-(carbamoylmethyl) scaffold () acts as a β-turn mimetic, critical for LexA self-cleavage inhibition. The target compound’s 4-ethylphenyl group may fine-tune this interaction . Thiophene-containing analogs (e.g., 6y, target compound) show broader target engagement (e.g., apoptosis, SOS response) compared to quinoline derivatives like 3o .
Biological Activity
5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes a cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by functionalization to introduce amino and thiophenyl groups. Catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) are often employed to facilitate these reactions .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound under investigation has shown efficacy against various bacterial strains. For instance, studies have demonstrated that similar triazole compounds possess activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Compounds with similar structures have been reported to exhibit dual anticancer activity by targeting both tumor proliferation and angiogenesis. For example, derivatives of 1,2,4-triazoles have shown promise in inhibiting cancer cell lines and reducing tumor growth in preclinical models . The specific action mechanism may involve the modulation of signaling pathways critical for cancer cell survival.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of triazole compounds against a panel of pathogens and found that certain modifications in the structure significantly enhanced their antimicrobial activity .
- Anticancer Evaluation : Another research focused on the antiangiogenic properties of triazole derivatives, revealing that compounds similar to this compound could inhibit endothelial cell proliferation, which is crucial for tumor growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, leading to inhibition or modulation of their activities. For instance:
- Antimicrobial Mechanism : The compound may interfere with bacterial enzyme functions necessary for cell wall synthesis.
- Anticancer Mechanism : It may inhibit pathways involved in cell proliferation and angiogenesis, thus reducing tumor growth and spread .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that enhance its interaction with biological targets compared to other triazole derivatives.
| Compound Type | Activity Type | Notable Findings |
|---|---|---|
| Triazole Derivatives | Antimicrobial | Effective against S. aureus, E. faecalis |
| Triazole Derivatives | Anticancer | Inhibits endothelial cell proliferation |
| 3-Amino Triazoles | Dual anticancer activity | Targets tumor proliferation and angiogenesis |
Q & A
Q. What synthetic routes are most effective for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of this triazole-carboxamide derivative typically involves multi-step reactions, such as:
- Condensation reactions between carbamoyl and azide precursors under controlled temperatures (e.g., ethanol at reflux) to form the triazole core .
- Functional group modifications (e.g., introducing thiophen-2-ylmethyl via nucleophilic substitution). Key optimizations include adjusting solvent polarity (DMF or ethanol/water mixtures), reaction time (7–20 hours for cyclization), and purification methods (recrystallization or column chromatography) to achieve yields >65% and purity >95% .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxamide NH at δ 10.2–10.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
SAR analysis involves:
- Systematic substitution : Replacing the 4-ethylphenyl or thiophen-2-yl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) to modulate solubility and target binding .
- In vitro assays : Testing derivatives against cancer cell lines (e.g., IC₅₀ values via MTT assays) or microbial strains to correlate structural changes with activity trends .
- Computational modeling : Using molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 or kinase targets .
Q. What experimental strategies address discrepancies in biological activity data across assays?
Contradictions may arise from assay conditions (e.g., pH, serum content) or compound stability. Mitigation strategies include:
- Dose-response validation : Repeating assays with standardized protocols (e.g., fixed DMSO concentration ≤1%) .
- Metabolic stability testing : Using liver microsomes to assess degradation rates and identify active metabolites .
- Orthogonal assays : Cross-verifying results with alternative methods (e.g., apoptosis flow cytometry vs. caspase-3 activation assays) .
Q. How can advanced structural analysis resolve ambiguities in the compound’s conformation?
- Single-crystal X-ray diffraction : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks) .
- Dynamic NMR : Detects rotational barriers in carboxamide groups under variable temperatures .
- DFT calculations : Predicts energetically favorable conformers and electronic properties (e.g., HOMO-LUMO gaps) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for High-Yield Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Triazole formation | Sodium azide, DMF, 80°C | 70–76 | 92–95 | |
| Carbamoylation | 4-ethylphenyl isocyanide, RT | 65–70 | 90–93 | |
| Purification | Ethanol/water recrystallization | - | 98–99 |
Q. Table 2: Biological Activity Profiling
| Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 cells | 12.5 µM | |
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Anti-inflammatory | COX-2 inhibition | 78% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
